- Preparation method of rubber vulcanization accelerator tetraalkyl thiuram disulfide using continuous micro-reaction systemPreparation method of tetrahydrocarbyl thiuram disulfide by photocatalytic oxidationDevelopment of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives, China, 2011, 41(2), 285-290
Cas no 97-77-8 (Disulfiram)
Il Disulfiram è un composto organico solforato utilizzato principalmente nel trattamento della dipendenza da alcol. Agisce inibendo l'enzima aldeide deidrogenasi, causando un accumulo di acetaldeide nel sangue quando viene consumato alcol, provocando effetti avversi come nausea e vomito. Questo meccanismo deterrente aiuta a ridurre il desiderio di alcol. Il Disulfiram è noto per la sua efficacia nel sostenere l'astinenza a lungo termine, grazie alla sua azione prolungata e alla bassa frequenza di somministrazione. La sua struttura chimica unica e la specificità enzimatica lo rendono un farmaco affidabile nella terapia di avversione all'alcol.
Disulfiram structure
Product Name:Disulfiram
Numero CAS:97-77-8
MF:C10H20N2S4
MW:296.539196968079
MDL:MFCD00009048
CID:34918
PubChem ID:3117
Update Time:2026-01-06
Disulfiram Proprietà chimiche e fisiche
Nomi e identificatori
-
- Tetraethylthiuram disulfide
- TETD
- bis(diethylthiocarbamoyl) disulfide
- disulfiram
- tetraethylthiuram disulphide
- accelerator tetd
- bis (diethylthiocarbamyl) disulfide
- ethylthiudad
- ethyltuex
- etyl tuex
- exhoran
- exhorran
- formamide, 1,1'-dithiobis(n,n-diethylthio)-
- hoca
- hocakrotenalnci-c02959
- hydrogendisulfide
- hydrogenpersulfid
- krotenal
- n,n,n',n'-tetraethylthiuram disulfide
- n,n,n',n'-tetraethylthiuram disulphide
- nci-c02959
- nocbin
- nsc 190940
- perkacit tetd
- perkait tetd
- 1,1',1'',1'''-{Disulfanediylbis[(thioxomethylene)-nitrilo]}tetraethane
- 1,1-Dithiobis(N,N-diethylthioformamide)
- 1,1`-Dithiobis(N,N-diethylthioformamide)
- Abstenisil
- N1,N1,N3,N3-tetraethyl-2-dithioperoxy-1,3-dithiodicarbonic diamide
- Tetraethylthioperoxydicarbonic diaMide
- tetraethylthioperoxydicarbonic diamide ([[(C2H5)2N]C(S)]2S2)
- TTD
- Antabuse
- Antabus
- Teturam
- Esperal
- Anticol
- Alcophobin
- Dicupral
- Ethyldithiurame
- Teturamin
- Tetraetil
- Contralin
- Antietanol
- Antaethyl
- Tetradine
- Antivitium
- Abstensil
- Aversan
- Abstinil
- Refusal
- Averzan
- Antetil
- Antetan
- Abstinyl
- Antalcol
- Antadix
- Cronetal
- Antikol
- Antietil
- Etabus
- Ethyl tuads
- Ethyl Thiurad
- Ethyl Thiram
- Ethyl Tuex
- Disulfuram
- Contrapot
- Antiaethan
- Stopetyl
- Thiuranide
- Ephorran
- Antaetil
- Di
- Disulfide, bis(diethylthiocarbamoyl) (8CI)
- N,N,N′,N′-Tetraethylthioperoxydicarbonic diamide ([(H2N)C(S)]2S2) (ACI)
- Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetraethyl- (9CI)
- Accel TET
- Accel TET-R
- Accelerator TET
- Akrochem TETD
- Bis(N,N-diethylthiocarbamoyl) disulfide
- Curebead PB 75
- Curekind TETD
- Ekagom DTET
- Ekagom TEDS
- Ekagom TETDS
- Espenal
- Etiltox
- N,N,N′,N′-Tetraethyldithiuram disulfide
- N,N,N′,N′-Tetraethylthiuram disulfide
- Disulfiram
-
- MDL: MFCD00009048
- Inchi: 1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3
- Chiave InChI: AUZONCFQVSMFAP-UHFFFAOYSA-N
- Sorrisi: S=C(N(CC)CC)SSC(N(CC)CC)=S
- BRN: 1712560
Proprietà calcolate
- Massa esatta: 296.05100
- Massa monoisotopica: 296.050931
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 7
- Complessità: 201
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.9
- Superficie polare topologica: 121
Proprietà sperimentali
- Colore/forma: Cristalli bianchi gialli
- Densità: 1.27
- Punto di fusione: 69-71 °C (lit.)
- Punto di ebollizione: 117 ºC
- Punto di infiammabilità: 117°C/17mm
- Indice di rifrazione: 1.5500 (estimate)
- Solubilità: 0.004g/l
- Coefficiente di ripartizione dell'acqua: 0.02 g/100 mL
- Stabilità/Periodo di validità: Stable. Incompatible with strong oxidants.
- PSA: 121.26000
- LogP: 3.62120
- Merck: 3364
- FEMA: 2440
- Solubilità: Insolubile in acqua, leggermente solubile in acetone, solubile in benzene, cloroformio, disolfuro di carbonio.
Disulfiram Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302,H317,H373,H410
- Dichiarazione di avvertimento: P273,P280,P501
- Numero di trasporto dei materiali pericolosi:UN 3077 9/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 22-43-48/22-50/53
- Istruzioni di sicurezza: S24-S37-S60-S61
- RTECS:JO1225000
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:9
- Gruppo di imballaggio:III
- Frasi di rischio:R22; R43; R48/22; R50/53
- Classe di pericolo:9
- PackingGroup:III
- TSCA:Yes
- Tossicità:LD50 orally in rats: 8.6 g/kg (Child, Cramp)
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Disulfiram Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0240-10mM*1mLinDMSO |
Disulfiram |
97-77-8 | 99.78% | 10mM*1mLinDMSO |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-B0240-500mg |
Disulfiram |
97-77-8 | 99.92% | 500mg |
¥350 | 2023-08-31 | |
| MedChemExpress | HY-B0240-1g |
Disulfiram |
97-77-8 | 99.78% | 1g |
¥450 | 2025-04-15 | |
| MedChemExpress | HY-B0240-5g |
Disulfiram |
97-77-8 | 99.92% | 5g |
¥650 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0479-500G |
Tetraethylthiuram Disulfide |
97-77-8 | >97.0%(T) | 500g |
¥340.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-100g |
Disulfiram |
97-77-8 | 97% | 100g |
¥63.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-2.5kg |
Disulfiram |
97-77-8 | 97% | 2.5kg |
¥652.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-250g |
Disulfiram |
97-77-8 | 97% | 250g |
¥102.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-25g |
Disulfiram |
97-77-8 | 97% | 25g |
¥38.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T110101-500g |
Disulfiram |
97-77-8 | 97% | 500g |
¥163.90 | 2023-09-01 |
Disulfiram Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Sulfuric acid , Hydrogen peroxide Solvents: Water ; 20 °C
1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C
1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Methanol , Water
Riferimento
- Diethyldithiocarbamic acid S-oxide: a new class of sulfine, Journal of Organic Chemistry, 1988, 53(9), 2119-20
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Diammonium cerium hexanitrate Solvents: Tetrahydrofuran ; 10 min, rt; 9 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
Riferimento
- Cerium ammonium nitrate-catalyzed aerobic oxidative coupling of dithiocarbamates: facile synthesis of thioureas and bis(aminothiocarbonyl)disulfidesAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysis, RSC Advances, 2014, 4(75), 40054-40060
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h
1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h
Riferimento
- Photoredox Catalysis in Photocontrolled Cationic Polymerizations of Vinyl EthersElectrochemically Controlled Cationic Polymerization of Vinyl EthersMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Accounts of Chemical Research, 2022, 55(14), 1960-1971
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Preparation of bis(ethylamino)disulfirams as ALDH1a1 and MAGL inhibitorsSARM1 enzyme activity inhibitor and use thereof in neurodegenerative diseasesCo-delivery of nanoparticle and molecular drug by hollow mesoporous organosilica for tumor-activated and photothermal-augmented chemotherapy of breast cancer, United States, 2021, 19(1),
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Riferimento
- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Riferimento
- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079
Metodo di produzione 8
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Ethanol ; rt; 4 h, 20 °C
1.2 -
1.2 -
Riferimento
- Process for preparation of alkoxyamines by photolysis of dithiocarbamates, France, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Solvents: Ethylene glycol
1.2 Solvents: Ethylene glycol
Riferimento
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine Solvents: Ethanol , Water ; 30 min, 40 °C
1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt
1.1 Reagents: Diethylamine , Hydrogen peroxide
1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt
1.1 Reagents: Diethylamine , Hydrogen peroxide
Riferimento
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous mediumRadiosynthesis of [thiocarbonyl-11C]disulfiram and its first PET study in miceSimple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water, RSC Advances, 2016, 6(45), 39356-39363
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ; 0 °C
1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ; 0 °C
Riferimento
- Preparation of diethylthiocarbamoyl chlorideTrimethylchlorosilane (TMSCl) and cyanuric chloride (CC) catalyzed efficient oxidative coupling of thiols with dimethyl sulfoxideMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers, Huaxue Shiji, 1992, 14(2), 113-14
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C
1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Riferimento
- Electrochemically Controlled Cationic Polymerization of Vinyl Ethers, Journal of the American Chemical Society, 2018, 140(6), 2076-2079
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 -
1.2 -
Riferimento
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Ethylene glycol
Riferimento
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons, Neftekhimiya, 1986, 26(4), 563-70
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Methanol , Tetrahydrofuran ; 4 h, 35 °C
Riferimento
- Interaction of wheat germ agglutinin with an N-acetylglucosamine-carrying telomer brush accumulated on a colloidal gold monolayer, Colloids and Surfaces, 2008, 61(1), 17-24
Metodo di produzione 17
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Dichloromethane
Riferimento
- Crystal structures of tellurium compounds Ph2Te(S2P(OEt)2)2 and of two modifications of Ph2Te(S2CNEt2)2Diorganyltellurium bis-(dialkylcarbamates) and -(dithiocarbamates), Journal of Organometallic Chemistry, 1988, 349(3), 305-14
Disulfiram Raw materials
- Phenol, 2-[(diethylamino)methyl]-4-methyl-
- Carbamothio(thioperoxoic) acid, N,N-diethyl-, sodium salt (1:1)
- Carbamodithioic acid, N,N-diethyl-, ion(1-), sodium (1:1)
- Carbamodithioic acid,N,N-diethyl-
- Triphenylantimony dichloride
- Propanoic acid, 2-[[(diethylamino)thioxomethyl]thio]-2-methyl-
- Ditiocarb sodium
- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide
- Tellurium, bis(diethylcarbamodithioato-S)diphenyl-, (T-4)-
- Disulfiram
- 2,3,5-Trimethyphenol
- 1-(1-chloroethoxy)-2-methylpropane
- Carbamodithioic acid, N,N-diethyl-, 1-(2-methylpropoxy)ethyl ester
Disulfiram Preparation Products
- (136-93-6)
- Carbamodithioic acid, diethyl-, (2-hydroxy-3,4,6-trimethylphenyl)methyl ester (109918-82-3)
- Carbamodithioic acid, diethyl-, (2-hydroxy-5-methylphenyl)methyl ester (109918-83-4)
- 3,7-Dioxa-4-aza-6-phosphanonanoic acid,4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide (654636-62-1)
- Benzene,1,1'-tellurobis- (1202-36-4)
- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide (1044266-69-4)
- Disulfiram (97-77-8)
- Triphenylantimony (603-36-1)
Disulfiram Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:97-77-8)Disulfiram
Numero d'ordine:sfd1577
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:32
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:97-77-8)Disulfiram
Numero d'ordine:LE18308;LE5339;LE1739712
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:19
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:97-77-8)Disulfiram
Numero d'ordine:A845750
Stato delle scorte:in Stock
Quantità:5kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:07
Prezzo ($):220.0
Email:sales@amadischem.com
Disulfiram Letteratura correlata
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
97-77-8 (Disulfiram) Prodotti correlati
- 3064-73-1(Isobutyl Thiuram Disulfide)
- 29053-35-8(Piperazine,1,1'-(dithiodicarbonothioyl)bis[4-(1-methylethyl)- (9CI))
- 29053-37-0(Disulfide,bis[(hexahydro-4-isopropyl-1H-1,4-diazepin-1-yl)thiocarbonyl] (8CI))
- 2556-42-5(Thioperoxydicarbonicdiamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrapropyl-)
- 1634-02-2(Tetra-n-butylthiuram Disulfide)
- 13104-02-4(1-Piperazineethanol,4,4'-(dithiodicarbonothioyl)bis- (9CI))
- 26087-98-9(bis-(4-Methyl-1-homopiperazinylthiocarbonyl)disulfide)
- 22158-12-9(Carbamo(dithioperoxo)thioicacid, diethyl-, methyl ester (9CI))
- 2438-91-7(Thioperoxydicarbonicdiamide ([(H2N)C(S)]2S2), N,N'-diethyl- (9CI))
- 29053-34-7(Piperazine,1,1'-(dithiodicarbonothioyl)bis[4-ethyl- (9CI))
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-77-8)Disulfiram
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-77-8)Disulfiram
Purezza:99%/99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta/Inchiesta